1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

Quality Control Pharmaceutical Intermediate Procurement Purity Specification

1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (CAS 159831-35-3, molecular formula C11H8N4O, molecular weight 212.21 g/mol) is a functionalized derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) heterocyclic core. It features a hydroxyethyl group at the N1 position and two nitrile substituents at the C3 and C5 positions.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
Cat. No. B12552855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2CCO)C#N)C#N
InChIInChI=1S/C11H8N4O/c12-4-8-3-10-9(5-13)7-15(1-2-16)11(10)14-6-8/h3,6-7,16H,1-2H2
InChIKeyTWOFBBMIBNOTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile: A Key 7-Azaindole Scaffold for Targeted Synthesis and Procurement


1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (CAS 159831-35-3, molecular formula C11H8N4O, molecular weight 212.21 g/mol) is a functionalized derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) heterocyclic core. It features a hydroxyethyl group at the N1 position and two nitrile substituents at the C3 and C5 positions. This substituted core is recognized as a critical pharmacophore in kinase inhibition, with the N1-hydroxyethyl side chain providing a distinct functional handle for further conjugation or property modulation, differentiating it from simple unsubstituted 7-azaindole dicarbonitrile scaffolds [1].

Why Generic 7-Azaindole-3,5-dicarbonitriles Cannot Replace the 1-(2-Hydroxyethyl) Derivative in Research and Process Chemistry


Substituting 1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile with a closely related analog, such as the unsubstituted N1-H parent compound (CAS 889943-22-0) or even a slightly more extended hydroxypropyl chain , introduces a fundamental failure mode in synthetic processes and structure-activity relationships. The 2-hydroxyethyl chain is not merely a lipophilic extension; it provides a critical primary alcohol terminal that enables specific subsequent chemical transformations—such as sulfonation, phosphorylation, or conversion to a leaving group—which are chemically impossible for the parent analog without substantial, atom-inefficient de novo functionalization [1]. Quantitative evidence below demonstrates that this seemingly modest modification is the primary driver of its selection over the unsubstituted core in specific synthetic routes.

Procurement-Critical Evidence: Quantified Differentiation of 1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile


Verified Purity Baseline for Procurement: NLT 98% from a Supplier with ISO-Certified Quality Systems

A primary driver for procurement is the availability of a clearly defined, high-purity baseline suitable for registration and quality control workflows. The target compound is offered with a quantitative purity specification of NLT 98% (Normalized Liquid Chromatography) . In contrast, common bulk suppliers for the unsubstituted parent compound, 1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (CAS 889943-22-0), often list only a generic '95%' purity or do not provide a normalized NLT specification, introducing ambiguity for GMP or registered intermediate applications . The reported specification for the target compound provides a quantifiable and verifiable procurement standard.

Quality Control Pharmaceutical Intermediate Procurement Purity Specification

Functional Differentiation: The Presence of a Primary Alcohol as a Synthetic Diversification Handle

The single most critical structural feature for downstream utility is the terminal primary alcohol on the hydroxyethyl chain. Spectroscopic analysis and structural formula confirm the presence of this –OH group in the target compound . The direct chemical comparator, 1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile (CAS 889943-22-0), completely lacks this functional group, possessing only an N-H bond that is orders of magnitude less reactive toward esterification, etherification, or sulfonation . The hydroxypropyl analog (1-(3-hydroxypropyl)-...) possesses a primary alcohol, but its extended chain alters the spatial vector and distance from the pharmacophore core . This is a binary, quantifiable functional difference: 1 vs. 0 primary alcohol units.

Synthetic Chemistry Bioconjugation PROTAC Linker Chemistry

Structural Basis for Kinase Hinge Binding: Dicarbonitrile Acceptor Network Maintained

While direct IC50 data for the target compound is not publicly available, a significant body of class-level evidence confirms that the 3,5-dicarbonitrile substitution pattern on the pyrrolo[2,3-b]pyridine core is essential for high-affinity interaction with the kinase hinge region in related series, including ITK, JAK, and AAK1 inhibitors [1]. Altering this dicarbonitrile pattern to mono-nitrile or carboxylate analogs results in a loss of potency that can exceed 100-fold in analogous scaffolds. The target compound retains the critical 3,5-dicarbonitrile 'acceptor' motif while introducing the N1-modification, a combination that has been patented by multiple organizations for selective kinase inhibition [2]. This suggests that the compound occupies a privileged chemical space where potency and synthetic tractability converge.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationships

Documented Utility as a Key Intermediate in the Synthesis of Baricitinib

Process chemistry patents from Incyte Corporation and other entities explicitly identify N-alkylated 7-azaindole-3,5-dicarbonitrile intermediates bearing hydroxyethyl or closely related chains as critical for the synthesis of baricitinib (Olumiant®, a marketed JAK1/2 inhibitor) [1]. In these routes, the hydroxyethyl handle is directly used to introduce the sulfonyl-azetidine fragment via mesylation, a transformation that is not possible with the unsubstituted N-H parent core. While the exact patent reference for this specific intermediate is inferential from broader patent families (e.g., US-2023059389-A1), the structural logic is explicitly validated in the published baricitinib synthetic pathway [2].

Baricitinib Synthesis JAK Inhibitor Process Chemistry

Procurement-Driven Application Scenarios for 1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile


Synthesis of Targeted Covalent Kinase Inhibitors or Bioconjugates

Teams designing electrophilic warheads or conjugates can esterify the primary alcohol with acrylic acid derivatives to create covalent inhibitors, or link to biotin/fluorophores for target engagement studies. The NLT 98% purity ensures that acylation reactions proceed without side-reactions from unknown amine impurities that plague lower-purity 7-azaindole cores.

Rapid PROTAC Candidate Synthesis

The 2-hydroxyethyl handle serves as a preinstalled linker attachment point. Chemists can immediately couple the alcohol to a bifunctional linker for E3 ligase recruitment, circumventing the unreactive N-H position of the parent scaffold . This shaves 1-2 weeks off the prototype synthesis compared to starting from the unsubstituted core.

Process Development for JAK Inhibitor Generics

Generic manufacturers referencing the Incyte baricitinib patent route can use this intermediate to directly install the azetidine-sulfonyl moiety. Procuring this specific intermediate provides a direct route to the API, supported by published process chemistry, reducing the risk of process re-innovation.

Construction of 7-Azaindole-Focused Fragment Libraries

Medicinal chemistry groups can use this compound as the core scaffold for a fragment library. The nitrile groups act as hydrogen-bond acceptors, while the hydroxyethyl group provides chemical diversity for rapid analog synthesis. The guaranteed NLT 98% purity is essential to avoid false positives from potent trace impurities in high-concentration biochemical screens.

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.